molecular formula C24H24FN5O2 B2718455 2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide CAS No. 946204-56-4

2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide

Cat. No. B2718455
CAS RN: 946204-56-4
M. Wt: 433.487
InChI Key: HEPYFWZOPRTLPT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, pyrazolo[3,4-d]pyrimidines have been synthesized from hydrazones of 3-aryl-4-acetylsydnones via the Vilsmeier−Haack strategy . The reaction involves an intramolecular nucleophilic addition followed by CO2 elimination .

Scientific Research Applications

Antipsychotic-like Profiles and Receptor Interactions

A study by Wise et al. explored a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, identifying compounds with antipsychotic-like profiles in behavioral tests without interacting with dopamine receptors, a notable departure from existing antipsychotic agents. This research suggests potential pathways for developing new antipsychotic drugs with reduced side effects related to dopamine receptor activity (Wise, Butler, DeWald, Lustgarten, Pattison, Schweiss, Coughenour, Downs, Heffner, Pugsley, 1987).

Radioligand Imaging with PET

Dollé et al. described the synthesis and evaluation of DPA-714 and its derivatives for imaging the translocator protein (18 kDa) with positron emission tomography (PET), emphasizing the role of fluorine-18 labeling for in vivo imaging. This work contributes to the understanding of molecular imaging in the context of neuroinflammation and potentially neurodegenerative diseases (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, Katsifis, 2008).

Synthesis and Biological Evaluation

Another study focused on the synthesis and biological evaluation of substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, with specific interest in their binding affinities and selectivity towards peripheral benzodiazepine receptors (PBRs). The compounds exhibited potential for imaging PBR expression in neurodegenerative disorders, highlighting the synthesis route's importance for creating effective imaging agents (Fookes, Pham, Mattner, Greguric, Loc'h, Liu, Berghofer, Shepherd, Grégoire, Katsifis, 2008).

Novel Ligands for Neuroinflammation Imaging

Damont et al. synthesized and evaluated a series of pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO), involved in neuroinflammation. Their work, focusing on subnanomolar affinity ligands, underlines the significance of these compounds in developing PET radiotracers for detecting neuroinflammatory processes early (Damont, Médran-Navarrete, Cacheux, Kuhnast, Pottier, Bernards, Marguet, Puech, Boisgard, Dollé, 2015).

Future Directions

The future directions for research on this compound could involve further exploration of its biological and pharmacological activities, given the reported activities of similar compounds . Additionally, the synthesis of this compound could be optimized and its physical and chemical properties could be further characterized.

properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O2/c1-14(2)22-18-12-26-30(17-10-9-15(3)16(4)11-17)23(18)24(32)29(28-22)13-21(31)27-20-8-6-5-7-19(20)25/h5-12,14H,13H2,1-4H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPYFWZOPRTLPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC=CC=C4F)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide

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